molecular formula C13H13NO2 B2591807 3,5-diphenyl-1H-pyrazol-4-amine CAS No. 5272-85-5

3,5-diphenyl-1H-pyrazol-4-amine

Cat. No.: B2591807
CAS No.: 5272-85-5
M. Wt: 215.25 g/mol
InChI Key: AWLIVDSCPPTBKR-UHFFFAOYSA-N
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Description

3,5-Diphenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with phenyl groups at positions 3 and 5, and an amine group at position 4. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diphenyl-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine with a diketone precursor. For instance, the reaction of phenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield this compound . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as employing eco-friendly solvents and catalysts, is gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,5-diphenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it is believed to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diphenyl-1H-pyrazol-4-amine is unique due to the presence of both phenyl groups and an amine group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

CAS No.

5272-85-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-ethyl-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C13H13NO2/c1-2-14-13(16)11-7-9-5-3-4-6-10(9)8-12(11)15/h3-8,15H,2H2,1H3,(H,14,16)

InChI Key

AWLIVDSCPPTBKR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)N

Canonical SMILES

CCNC(=O)C1=CC2=CC=CC=C2C=C1O

solubility

not available

Origin of Product

United States

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